molecular formula C25H27NO6S B12004630 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B12004630
M. Wt: 469.6 g/mol
InChI Key: QLIJCAJEHBUQLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves multiple steps, typically starting with the preparation of the core chromen structure. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and coupling reagents like EDCI. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate include:

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H27NO6S/c1-17-9-12-19(13-10-17)33(29,30)26-15-4-2-3-8-24(27)31-18-11-14-21-20-6-5-7-22(20)25(28)32-23(21)16-18/h9-14,16,26H,2-8,15H2,1H3

InChI Key

QLIJCAJEHBUQLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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